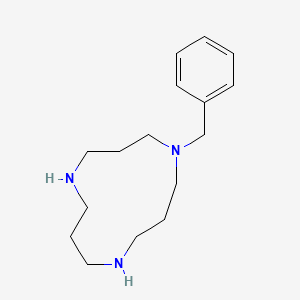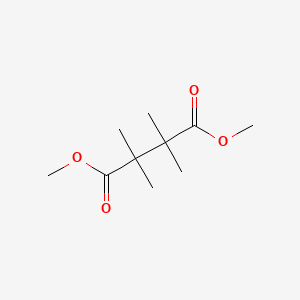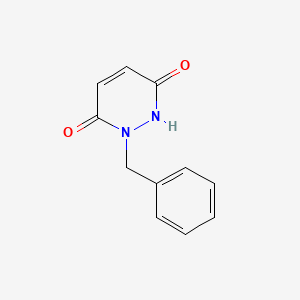
Mono-N-Benzyl TACD
Vue d'ensemble
Description
Mono-N-Benzyl TACD, also known as 1-benzyl-1,5,9-triazacyclododecane, is a chemical compound with the molecular formula C16H27N3 and a molecular weight of 261.41 g/mol . It is a derivative of triazacyclododecane, a macrocyclic compound containing three nitrogen atoms. This compound is typically a colorless to yellowish oil .
Mécanisme D'action
Target of Action
1-Benzyl-1,5,9-triazacyclododecane, also known as Mono-N-Benzyl TACD, primarily targets transition metal centers . It has been shown to interact with a series of transition metal centers, leading to the formation of various complexes .
Mode of Action
The compound interacts with its targets through coordination chemistry . It forms complexes with transition metals, as evidenced by structural analysis of an unusual triply-bridged Ni(II) dimer and a mononuclear W(CO)5 complex . This interaction leads to changes in the properties of the transition metal centers, affecting their reactivity and other characteristics .
Biochemical Pathways
It has been suggested that the compound and its metal complexes can induce the left-handed form of poly d(gc), a form of dna . This suggests that the compound may influence DNA structure and function, potentially affecting various biochemical pathways.
Result of Action
The primary result of the action of 1-Benzyl-1,5,9-triazacyclododecane is its ability to modulate the structure of DNA. Specifically, it can induce the formation of the left-handed form of poly d(GC) . This could potentially have significant effects at the molecular and cellular levels, influencing gene expression and other cellular processes.
Action Environment
The action of 1-Benzyl-1,5,9-triazacyclododecane can be influenced by various environmental factors. For instance, the presence or absence of metal ions, the linker length in the case of dinucleating ligands, and the type of metal ion can all affect the compound’s ability to induce the left-handed form of poly d(GC)
Méthodes De Préparation
The synthesis of Mono-N-Benzyl TACD involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Mono-N-Benzyl TACD undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium isocyanate, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mono-N-Benzyl TACD has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals
Comparaison Avec Des Composés Similaires
Mono-N-Benzyl TACD can be compared with other similar compounds such as:
Mono-Benzyl phthalate: Used as an industrial solvent and additive.
N-Benzyl amides of salinomycin: Exhibits anticancer and antibacterial activity.
This compound is unique due to its macrocyclic structure and the presence of three nitrogen atoms, which confer specific chemical and biological properties .
Propriétés
IUPAC Name |
1-benzyl-1,5,9-triazacyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFEZGASHWCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCN(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445809 | |
| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174192-34-8 | |
| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)








![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)



